![molecular formula C13H9Cl2N3OS B2709561 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide CAS No. 866014-33-7](/img/structure/B2709561.png)
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide”, also known as CPB, is a chemical compound of interest in the scientific community due to its potential applications in fields such as pharmaceuticals, agriculture, and materials science. It has a molecular formula of C13H9Cl2N3OS, an average mass of 326.201 Da, and a monoisotopic mass of 324.984344 Da .
Synthesis Analysis
The synthesis of this compound involves a two-step process. The first step involves refluxing KSCN with 2-chlorobenzoyl chloride in acetone . The resulting filtrate from the first step is then reacted with 2-amino-5-chloropyridine . The synthesized compound and its transition metal complexes were characterized by elemental analysis, FTIR, and 1H-NMR techniques .Molecular Structure Analysis
The compound was characterized by single-crystal X-ray diffraction method. It crystallizes in the monoclinic space group P 1 2 1 / c 1, with Z = 4, and unit-cell parameters, a = 6.7140 (15) Å, b = 13.667 (3) Å, c = 15.524 (4) Å .Chemical Reactions Analysis
Thiourea derivatives like this compound can form chelates with monodentate or bidentate depending on the protonation states as neutral ligands or mono-/di-anions . The compound and its transition metal complexes were studied for their electrochemical behavior using cyclic voltammetry technique .Physical And Chemical Properties Analysis
The compound has a molecular weight of 326.2. The observed UV-visible, elemental analysis, molar conductivity, magnetic moment measurements, and solubility test revealed that the metal ion in all prepared complexes adopted four coordinated square planar structures .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The synthesis of thiourea derivatives, including 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide, involves the reaction of potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives. These compounds have been synthesized and characterized by IR, 1H NMR, and 13C NMR spectroscopies, and their crystal structures determined using X-ray single-crystal diffraction. These compounds have shown potential for further applications due to their structural properties and reactivity (Adhami et al., 2014).
Antioxidant Activities
- Some derivatives of 4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide have been screened for antioxidant activities using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This research shows that these compounds could have potential applications in the development of antioxidant agents (Yeşilkaynak, 2016).
Antimicrobial and Antifungal Activities
- Another area of interest is the antimicrobial and antifungal activities of these compounds. Research has demonstrated that certain derivatives exhibit significant activity against a variety of bacterial and fungal strains, suggesting their potential use in developing new antimicrobial and antifungal agents (Belz et al., 2013).
Cytotoxic Activities
- The cytotoxic activities of these compounds, particularly against various cancer cell lines, have been evaluated. Some derivatives have demonstrated significant cytotoxicity, suggesting their potential application in cancer therapy. The study of their interaction with cancer cells can lead to the development of targeted therapies (Adhami et al., 2014).
Material Science Applications
- In materials science, the unique properties of these compounds, such as their luminescent characteristics and their ability to form nano-aggregates with enhanced emission, have been explored. These properties suggest potential applications in the development of novel luminescent materials for use in electronic and photonic devices (Srivastava et al., 2017).
Zukünftige Richtungen
The potential applications of thiourea derivatives for the liquid–liquid extraction and separation of some transition metals such as Cu, Au, Pd, and Pt have been investigated . Furthermore, thiourea derivatives have been studied for their antitubercular, antibacterial, antifungal, anti-thyroidal, and insecticidal properties . These areas could provide future directions for the research and application of this compound.
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N3OS/c14-9-5-3-8(4-6-9)12(19)18-13(20)17-10-2-1-7-16-11(10)15/h1-7H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQLQQSPVHOMOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)NC(=S)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2709479.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-4-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2709481.png)
![[1-(Fluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2709482.png)
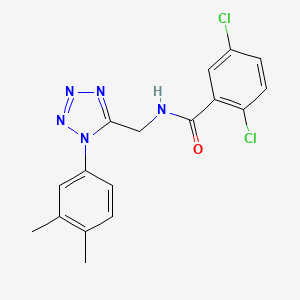
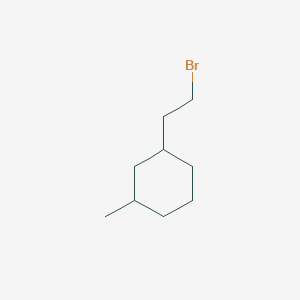
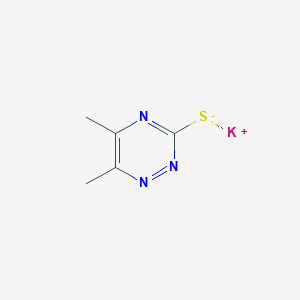


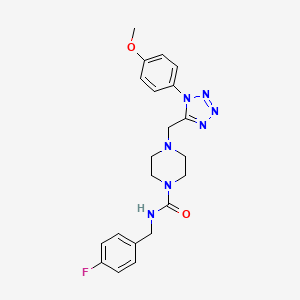
![[3,4-Bis(acetyloxy)-5-acetamido-6-(4-methylphenoxy)oxan-2-yl]methyl acetate](/img/structure/B2709492.png)
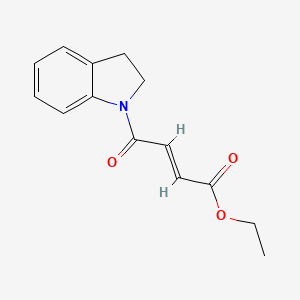
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2709499.png)
